(1S,2S)-cyclohexane-1,2-dicarboxylic acid
Description
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid (CHDA) is a chiral cycloaliphatic dicarboxylic acid with two carboxylic acid groups in a vicinal (1,2) configuration on a cyclohexane ring. Its enantiomeric pair, (1R,2R)-CHDA, and diastereomers like (1R,2S)-CHDA (), are critical in asymmetric synthesis, catalysis, and polymer chemistry. CHDA derivatives, such as diisononyl esters (DINCH), are widely used as non-phthalate plasticizers in PVC products (). The (1S,2S) enantiomer has demonstrated utility in enantioselective catalysis, as seen in Robinson-type annulation reactions (), and as a precursor for β-amino acids ().
Properties
IUPAC Name |
(1S,2S)-cyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAWQNUELGIYBC-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879215 | |
| Record name | trans-Cyclohexane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21963-41-7, 2305-32-0 | |
| Record name | (1S,2S)-1,2-Cyclohexanedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21963-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002305320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Cyclohexane-1,2-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-1,2-Cyclohexanedicarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Rhodium-Catalyzed Hydrogenation with Product Recycling
In U.S. Patent 4,754,064, isophthalic acid undergoes hydrogenation in aqueous or acetic acid solvent at 90–140°C under 300–1,800 psig hydrogen pressure. A rhodium catalyst (e.g., 5% Rh/C) facilitates the reduction, achieving >90% yield of racemic cyclohexane-1,2-dicarboxylic acid. Critically, recycling 5–20% of the product stream back into the reactor accelerates the reaction by increasing dissolved acid concentration, reducing batch time by 50%.
Key Conditions:
| Parameter | Value |
|---|---|
| Catalyst | Rh/C (5 wt%) |
| Temperature | 100–110°C |
| Pressure | 500–1,500 psig |
| Solvent | Water or acetic acid |
| Yield | 90–96% |
This method produces racemic material, necessitating downstream resolution to isolate the (1S,2S)-enantiomer.
Resolution of Racemic Cyclohexane-1,2-Dicarboxylic Acid
Racemic cyclohexane-1,2-dicarboxylic acid synthesized via hydrogenation requires enantiomeric resolution. Patent WO2014102808A1 details a cost-effective industrial process using chiral amines.
Diastereomeric Salt Formation with R-1-Phenylethylamine
Racemic cyclohexane-1,2-dicarboxylic acid reacts with R-1-phenylethylamine in ethanol, forming diastereomeric salts. The (1R,2R)-enantiomer selectively crystallizes as the amine salt, leaving the (1S,2S)-enantiomer in solution. After filtration, the salt is treated with hydrochloric acid to liberate (1R,2R)-acid, while the mother liquor is processed to recover (1S,2S)-acid.
Optimization Highlights:
-
Solvent: Ethanol maximizes salt solubility differences.
-
Amine Recovery: 95% of R-1-phenylethylamine is reclaimed via chloroform extraction, reducing costs.
-
Purity: Hexane washing yields >99% enantiomerically pure product.
To obtain (1S,2S)-acid, the resolution employs S-1-phenylethylamine, though this variant is less commonly reported due to commercial amine availability.
Stereoselective Hydrogenation of Cyclohexene Derivatives
Hydrogenating pre-formed cyclohexene dicarboxylic acids offers a stereocontrolled route. U.S. Patent 2,794,811 discloses the hydrogenation of cis-4-cyclohexene-1,2-dicarboxylic anhydride to cis-cyclohexane-1,2-dicarboxylic anhydride, which hydrolyzes to the target acid.
Nickel-Catalyzed Anhydride Hydrogenation
Molten cis-4-cyclohexene-1,2-dicarboxylic anhydride is hydrogenated at 150°C using a silica-supported nickel catalyst. The absence of solvent prevents byproduct formation, yielding cis-cyclohexane anhydride with >95% stereoretention. Hydrolysis with aqueous NaOH followed by acidification produces (1S,2S)-acid if the starting anhydride is enantiopure.
Advantages:
-
Stereochemical Fidelity: Retains cis configuration from precursor.
-
Solvent-Free: Reduces purification complexity.
Comparative Analysis of Methods
Industrial-Scale Considerations
The rhodium-catalyzed method suits high-volume production due to rapid reaction rates and catalyst recyclability . However, resolution remains costly unless chiral pools or asymmetric catalysis are integrated. Emerging approaches, such as enzymatic resolution or chiral auxiliaries, promise to enhance efficiency but lack industrial validation.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-Cyclohexane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or other functional groups.
Substitution: The carboxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Major Products:
Oxidation: Formation of cyclohexane-1,2-dione or cyclohexane-1,2-dialdehyde.
Reduction: Formation of cyclohexane-1,2-diol.
Substitution: Formation of esters, amides, or other substituted derivatives.
Scientific Research Applications
Chemical Synthesis
Chiral Building Block
The compound serves as a crucial chiral building block in the synthesis of complex organic molecules and pharmaceuticals. Its stereochemical configuration allows for the creation of enantiomerically pure compounds, which are essential in drug development .
Polymer Synthesis
In polymer chemistry, this compound is utilized to produce various polymers and resins. Its ability to form diester linkages enhances the mechanical properties of the resulting materials .
| Application | Description |
|---|---|
| Chiral Synthesis | Used to create enantiomerically pure compounds. |
| Polymer Production | Forms diester linkages for enhanced material properties. |
Biological Research
Cytotoxicity and Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound on cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The compound and its derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations. For example:
| Cell Line | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
These findings suggest that while the compound shows promise as an anticancer agent, it also exhibits lower toxicity towards normal cell lines compared to malignant ones.
Endocrine Disruption Potential
Research has also focused on the metabolites of this compound regarding their role in endocrine disruption. A study involving urinary concentrations of these metabolites found associations with reproductive health markers in women undergoing IVF treatments. This suggests potential implications for reproductive health monitoring .
Medical Applications
Drug Development
The compound is explored for its potential use in drug development as a precursor for active pharmaceutical ingredients (APIs). Its ability to modulate biological pathways makes it a candidate for further investigation in therapeutic applications .
Industrial Applications
Production of Resins and Other Chemicals
In industrial settings, this compound is used in the production of various resins and other industrial chemicals. Its chemical stability and reactivity make it suitable for large-scale applications .
Case Study 1: Cytotoxic Activity Assessment
In a controlled study assessing the cytotoxicity of this compound derivatives on cancer cells using MTT assays, researchers concluded that the compound's derivatives could selectively target cancer cells while sparing normal cells. This highlights their therapeutic potential in oncology.
Case Study 2: Urinary Metabolite Analysis
A cohort study analyzed urinary concentrations of cyclohexane dicarboxylic acid metabolites among women undergoing fertility treatments. The findings indicated a correlation between metabolite levels and hormonal responses during IVF cycles, suggesting potential implications for reproductive health monitoring.
Mechanism of Action
The mechanism of action of (1S,2S)-cyclohexane-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . Its stereochemistry plays a crucial role in determining its binding affinity and specificity . The pathways involved may include metabolic processes, signal transduction, and other biochemical reactions .
Comparison with Similar Compounds
Positional Isomerism
CHDA’s reactivity and applications differ markedly from positional isomers:
- Cyclohexane-1,3-dicarboxylic acid (CAS 2305-30-8): The meta-configuration reduces steric strain but diminishes catalytic efficiency in enamine-iminium activation compared to vicinal 1,2-diacids ().
- Cyclohexane-1,4-dicarboxylic acid : Used in synthesizing soluble epoxide hydrolase inhibitors, its transannular distance alters substrate binding compared to 1,2-CHDA ().
Table 1: Physical Properties of Cyclohexane Dicarboxylic Acid Isomers
| Isomer | Molecular Weight | Retention Index (Avg.) | Key Applications |
|---|---|---|---|
| (1S,2S)-1,2-CHDA | 172.18 g/mol | N/A | Catalysis, β-amino acid synthesis |
| 1,3-CHDA | 172.18 g/mol | 3074.6* | Intermediate in polymer chemistry |
| 1,4-CHDA | 172.18 g/mol | 3089.7* | Epoxide hydrolase inhibitors |
*Data from di(n-nonyl) ester derivatives ().
Enantiomeric and Diastereomeric Comparisons
(1S,2S)- vs. (1R,2R)-CHDA
- Enantioselectivity : Chiral porphyrin dimers exhibit higher binding affinity for (1R,2R)-CHDA, with racemic mixtures showing competitive complexation ().
- Synthetic Utility: Both enantiomers serve as precursors for β-peptides, but (1R,2R)-CHDA-derived amino acids show distinct helical conformations ().
Diastereomers: (1S,2S)- vs. (1R,2S)-CHDA
- The (1R,2S) diastereomer has a distinct molecular conformation, with a formal charge of 0 and 24 non-aromatic bonds (). This stereochemical difference impacts biological activity and crystallization behavior.
Comparison with Cyclopropane and Phthalate Analogs
Cyclopropane-1,2-Dicarboxylic Acid
Phthalate Esters vs. CHDA-Based Plasticizers
- DINCH (Diisononyl CHDA): Oxidized metabolites like MHiNCH and MCOCH () exhibit lower bioaccumulation than phthalate metabolites (e.g., MEHP).
- Retention Indices: Di(n-nonyl) CHDA esters (retention index: 3074.6) elute faster than phthalates (3257.6), reflecting differences in polarity and stability ().
Table 2: Metabolite Comparison: CHDA vs. Phthalate Derivatives
| Compound | Primary Metabolites | Excretion Rate (%) | Toxicity Profile |
|---|---|---|---|
| DINCH | MHiNCH, MCOCH, OH-MINCH | 10.7–14.5* | Lower endocrine disruption |
| DEHP (Phthalate) | MEHP, MEHHP, MEOHP | 5–15 | Higher hepatotoxicity |
*Data from urinary metabolite studies ().
Biological Activity
(1S,2S)-Cyclohexane-1,2-dicarboxylic acid, also known as trans-1,2-cyclohexanedicarboxylic acid, is a bicyclic organic compound with significant biological implications. This compound has garnered attention due to its potential applications in pharmaceuticals and its role as a metabolite in various biological systems. The following sections explore its biological activities, synthesis, and implications based on current research.
- Molecular Formula : C8H12O4
- Molecular Weight : 172.18 g/mol
- CAS Number : 21963-41-7
- Solubility : Soluble in acetone.
1. Cytotoxicity and Anticancer Properties
Recent studies have highlighted the cytotoxic effects of this compound and its derivatives on various cancer cell lines. For instance, a study investigated the cytotoxic activity of related compounds against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
| Cell Line | IC50 (µg/mL) | Viability (%) |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
These results suggest that while the compound shows promise as an anticancer agent, it also exhibits lower toxicity towards normal cell lines compared to malignant ones.
2. Endocrine Disruption Potential
Another area of research focuses on the metabolites of this compound, particularly its role in endocrine disruption. A study involving urinary concentrations of cyclohexane dicarboxylic acid metabolites found associations with reproductive health markers in women undergoing IVF treatments. The study suggested that certain metabolites could act as peroxisome proliferator-activated receptor (PPAR) agonists, potentially influencing metabolic pathways and reproductive health .
Synthesis and Derivative Formation
The synthesis of this compound has been explored extensively for creating various derivatives with enhanced biological activity. For example, researchers synthesized C2-symmetric derivatives which were evaluated for their self-assembly properties and potential therapeutic applications . The formation of diastereomeric salts from this compound was also studied to improve solubility and bioavailability.
Case Study 1: Cytotoxic Activity Assessment
In a controlled study assessing the cytotoxicity of this compound derivatives on cancer cells, researchers utilized MTT assays to determine cell viability across different concentrations. The study concluded that the compound's derivatives could selectively target cancer cells while sparing normal cells, highlighting their therapeutic potential .
Case Study 2: Urinary Metabolite Analysis
A cohort study analyzed urinary concentrations of cyclohexane dicarboxylic acid metabolites among women undergoing fertility treatments. The findings indicated a correlation between metabolite levels and hormonal responses during IVF cycles, suggesting potential implications for reproductive health monitoring .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for enantioselective preparation of (1S,2S)-cyclohexane-1,2-dicarboxylic acid?
- Methodological Answer : The compound can be synthesized via stereoselective hydrogenation of cyclohexene-1,2-dicarboxylic acid derivatives (e.g., using chiral catalysts) or resolution of racemic mixtures. For example, (1R,2R)- and (1S,2S)-enantiomers are separated via diastereomeric salt formation using chiral amines like (R)- or (S)-1-phenethylamine . Another approach involves substituting cyclohexane-1,4-dicarboxylic acid with the 1,2-isomer in esterification reactions using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents .
Q. How can researchers confirm the enantiopurity of this compound?
- Methodological Answer : Enantiopurity is validated using chiral HPLC or polarimetry. Nuclear magnetic resonance (NMR) with chiral solvating agents can distinguish diastereomers, while X-ray crystallography of diastereomeric salts (e.g., with 1-phenethylamine) provides definitive stereochemical confirmation .
Q. What analytical techniques are critical for characterizing derivatives of this compound?
- Methodological Answer :
- Mass spectrometry (MS) and NMR (1H, 13C) are essential for structural elucidation .
- Infrared (IR) spectroscopy identifies functional groups like carboxylic acids (stretching at ~2500–3300 cm⁻¹ for O-H and ~1700 cm⁻¹ for C=O) .
- Thermogravimetric analysis (TGA) assesses thermal stability, particularly for polymer additives derived from the compound .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in catalysis?
- Methodological Answer : The cis-1,2-diacid configuration enhances chelation with metal ions (e.g., Zn²⁺ or Cu²⁺), making it effective in asymmetric catalysis. For example, its hemilabile amide derivatives act as chiral ligands in enantioselective C–C bond-forming reactions . Steric effects from the cyclohexane ring also modulate substrate binding in enzyme-mimetic systems .
Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Dose-response studies : Test derivatives across a wide concentration range to identify non-monotonic effects (e.g., endocrine disruption at low doses vs. cytotoxicity at high doses) .
- Metabolite profiling : Use LC-MS to track in vitro/in vivo metabolite formation (e.g., monohydroxy esters) that may explain divergent bioactivities .
- Computational modeling : Apply QSAR (quantitative structure-activity relationship) models to correlate stereochemistry with receptor-binding affinities .
Q. How can researchers optimize the compound’s stability in polymer matrices for industrial applications?
- Methodological Answer :
- Co-polymerization : Incorporate the diacid into polyesters via melt polycondensation with diols (e.g., ethylene glycol) to enhance thermal resistance .
- Additive engineering : Blend with antioxidants (e.g., hindered phenols) to mitigate thermal degradation during processing .
- Accelerated aging tests : Use TGA-DSC (differential scanning calorimetry) to predict long-term stability under high-temperature conditions .
Methodological Challenges and Solutions
Q. What are the pitfalls in synthesizing high-purity this compound, and how are they addressed?
- Challenges :
- Racemization during ester hydrolysis.
- Contamination from trans-isomers or 1,4-dicarboxylic acid analogs.
- Solutions :
- Use mild hydrolysis conditions (e.g., Ba(OH)₂ in aqueous methanol) to preserve stereochemistry .
- Purify via recrystallization from ethanol/water mixtures or silica gel chromatography .
Q. How do regulatory constraints impact the use of cyclohexane-1,2-dicarboxylic acid derivatives in consumer products?
- Methodological Answer : Derivatives like diisononyl esters (DINCH) are scrutinized under EU REACH for endocrine disruption. Researchers must:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
